molecular formula C17H21NO2S B5555899 N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

Cat. No. B5555899
M. Wt: 303.4 g/mol
InChI Key: XLEHNNVNCVCASZ-UHFFFAOYSA-N
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Description

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse chemical reactivity and applications in various fields of chemistry and medicine. This specific compound incorporates both benzyl and tetramethyl groups, potentially affecting its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of N-benzylbenzenesulfonamides typically involves a two-step process, starting with the reaction of a sulfonyl chloride with a primary amine to yield the corresponding sulfonamide. Subsequent benzylation of the sulfonamide affords the N-benzyl derivative. This approach might be applicable to the synthesis of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide, considering adjustments for the tetramethyl substituents (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamides, while not directly studied, can be inferred to exhibit steric hindrance due to the tetramethyl groups. This steric effect can influence the molecule's reactivity and interactions with other compounds. Crystallographic analysis of similar compounds provides insights into the spatial arrangement and potential intra- and intermolecular interactions influencing the compound's stability and reactivity (Pala et al., 2014).

Chemical Reactions and Properties

Benzenesulfonamides, including derivatives like N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide, can undergo various chemical reactions, including sulfonation, alkylation, and arylation. These reactions are pivotal for modifying the compound's chemical properties for specific applications, such as the synthesis of nitrogenous heterocycles from N-benzyl-2-nitrobenzenesulfonamides through base-mediated intramolecular arylation (Kisseljova et al., 2014).

Scientific Research Applications

Antimycobacterial Agents

N-Benzyl derivatives, specifically mentioned in the context of antimycobacterial activity, have shown significant potential. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide demonstrated higher potency in inhibiting Mycobacterium tuberculosis compared to isoniazid, a clinical agent used for treating tuberculosis. This compound, prepared in one step from commercial sources, highlighted the antimycobacterial efficacy of benzylated sulfonamides (Satish R. Malwal et al., 2012).

Chemical Synthesis Enhancements

N-Benzyl-N,2,4,6-tetramethylbenzenesulfonamide serves as a pivotal reagent in various synthetic chemical procedures. Its derivatives have facilitated the development of novel synthesis methods for benzhydrylamines, showcasing the role of electron-withdrawing groups in enhancing the C-arylation process. This has opened avenues for creating nitrogenous heterocycles, indicating its significant impact on advancing synthetic methodologies (K. Kisseljova et al., 2014).

Enzymatic Inhibition

In the realm of enzymatic inhibition, derivatives of N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide have shown efficacy as carbonic anhydrase inhibitors. This application is crucial for therapeutic interventions targeting various diseases, including glaucoma, epilepsy, and certain types of tumors. By designing and synthesizing substituted benzene- and tetrafluorobenzenesulfonamides, researchers have discovered compounds with high affinity and selectivity towards different carbonic anhydrase isoforms, underscoring the potential of N-benzyl derivatives in medicinal chemistry (Nicolino Pala et al., 2014).

properties

IUPAC Name

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-10-14(2)17(15(3)11-13)21(19,20)18(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEHNNVNCVCASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,2,4,6-tetramethylbenzenesulfonamide

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